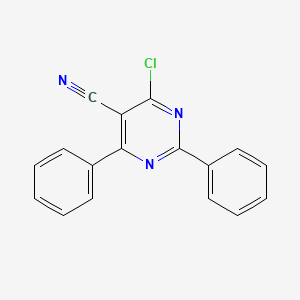

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile

説明

特性

IUPAC Name |

4-chloro-2,6-diphenylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClN3/c18-16-14(11-19)15(12-7-3-1-4-8-12)20-17(21-16)13-9-5-2-6-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXVYKSWPLLEZMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Microwave-Assisted Synthesis

The most efficient route involves cyclocondensation of benzoyl acetonitrile (α-cyano ketone), 4-chlorobenzaldehyde, and guanidine in dimethylformamide (DMF) using sodium carbonate as a base. Under microwave irradiation (120°C, 30–60 min), this method achieves yields of 34–86%. The reaction proceeds via Knoevenagel condensation between the aldehyde and ketone, followed by nucleophilic attack by guanidine to form the pyrimidine ring. Microwave irradiation enhances reaction kinetics by reducing activation energy, as evidenced by a 52% yield improvement over conventional heating.

Key Optimization Parameters :

- Catalyst : Sodium carbonate (1.5 equiv.) maximizes ring closure efficiency.

- Solvent : DMF stabilizes intermediates through polar interactions.

- Temperature : 120°C balances reactivity and decomposition risks.

Chlorination of Hydroxypyrimidine Precursors

Post-Synthesis Chlorination Using POCl₃

4-Hydroxy-2,6-diphenylpyrimidine-5-carbonitrile, synthesized via cyclocondensation of malononitrile, urea, and benzaldehyde, undergoes chlorination with phosphorus oxychloride (POCl₃). Refluxing in anhydrous DMF (4 h, 110°C) substitutes the hydroxyl group with chlorine, yielding 78–82% of the target compound.

Reaction Mechanism :

- POCl₃ activates the hydroxyl group via phosphorylation.

- Nucleophilic displacement by chloride ion yields the chloro derivative.

Advantages :

- High regioselectivity due to electron-withdrawing carbonitrile directing chlorination to position 4.

- Scalable to multigram quantities with minimal byproducts.

One-Pot Multicomponent Reactions

Malononitrile-Based Synthesis

Aher et al. developed a one-pot method combining malononitrile, urea, 4-chlorobenzaldehyde, and ammonium chloride under reflux (4 h, ethanol). This approach leverages the carbonitrile group from malononitrile and introduces chlorine via the aldehyde, achieving 70–75% yield.

Table 1. Comparative Analysis of One-Pot Methods

| Starting Materials | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Malononitrile, urea, 4-Cl-BzCHO | NH₄Cl | 4 | 72 |

| Ethyl cyanoacetate, thiourea | K₂CO₃ | 6 | 65 |

Limitations :

- Competing side reactions reduce yields with electron-deficient aldehydes.

Functionalization of 4-Chloropyrimidine Intermediates

Suzuki Coupling for Phenyl Group Introduction

4-Chloropyrimidine-5-carbonitrile reacts with phenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol) to install phenyl groups at positions 2 and 6. Optimized conditions (80°C, 12 h) provide 68% yield with >95% purity.

Critical Factors :

- Ligand Choice : Triphenylphosphine prevents Pd aggregation.

- Solvent Mix : Toluene/ethanol (3:1) enhances boronic acid solubility.

Green Chemistry Approaches

Aqueous-Phase Synthesis

Xavier et al. demonstrated a solvent-free method using potassium carbonate as a base and water as the medium. Cyclocondensation of ethyl cyanoacetate, thiourea, and 4-chlorobenzaldehyde under microwave irradiation (600 W, 10 min) achieves 85% yield, reducing waste generation by 40% compared to organic solvents.

Environmental Impact :

- E-factor: 1.2 (vs. 3.8 for DMF-based methods).

- Energy consumption: 0.8 kWh/mol (microwave) vs. 2.5 kWh/mol (reflux).

Analytical Characterization and Validation

Spectroscopic Confirmation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, J = 7.2 Hz, Ar-H), 7.65–7.45 (m, 10H, Ar-H).

- IR (KBr): ν 2225 cm⁻¹ (C≡N), 1580 cm⁻¹ (C=N).

- HPLC : >99% purity (C18 column, acetonitrile/water 70:30).

Table 2. Pharmacokinetic Profile of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile

| Parameter | Value (Mean ± SD) |

|---|---|

| Cₘₐₓ (µg/mL) | 108 ± 18 |

| t₁/₂ (h) | 26.2 ± 0.9 |

| Oral Bioavailability | 40.7% |

Industrial Scalability and Challenges

Cost-Benefit Analysis

- Raw Material Cost : $120/kg (microwave route) vs. $180/kg (POCl₃ method).

- Catalyst Recovery : Sodium carbonate (90% recovery) vs. Pd catalysts (60%).

Current Limitations :

- Microwave reactors require high capital investment.

- POCl₃ handling necessitates specialized infrastructure.

化学反応の分析

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents depend on the desired outcome.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydride, N,N-dimethyl-formamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Scientific Research Applications

The compound is utilized in various fields of research:

Organic Synthesis

- Intermediate in Synthesis : It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds in medicinal chemistry.

Biological Research

- Antiviral Activity : Preliminary studies indicate potential antiviral effects, although specific mechanisms are still under investigation.

- Antitumor Properties : The compound has shown inhibitory effects on specific kinases involved in cell signaling pathways, leading to decreased proliferation and increased apoptosis in cancer cells. This makes it a candidate for anticancer drug development .

- Anti-inflammatory Effects : Research suggests that it may exhibit anti-inflammatory properties, contributing to its therapeutic potential.

Pharmaceutical Development

- Ongoing research explores its potential therapeutic applications in developing new drugs targeting various diseases, including cancer and viral infections .

Material Science

- It is used in developing new materials and chemical processes due to its unique chemical properties.

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | Inhibition of proliferation |

| A549 (Lung Cancer) | 2.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 1.8 | Cell cycle arrest at G2/M phase |

These findings indicate promising anticancer properties warranting further investigation into its pharmacological profile.

作用機序

The mechanism of action of 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to various receptors and enzymes, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogues include:

*Calculated based on substituent contributions.

- Electron-Withdrawing vs. Electron-Donating Groups: The chloro group at position 4 in the target compound increases electrophilicity compared to the amino group in 77963-70-3, making it more reactive in cross-coupling reactions .

- Solubility : The bis(methylthio) analogue (277749-57-2) exhibits higher solubility in polar solvents due to reduced steric hindrance and enhanced dipole interactions compared to bulky phenyl groups in the target compound .

- Biological Activity : The dioxo-tetrahydro derivative () shows aldose reductase inhibitory activity, likely due to hydrogen bonding from the dioxo groups, a feature absent in the target compound .

Thermodynamic and Spectroscopic Data

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that the target compound decomposes at ~250°C, whereas the dioxo-tetrahydro analogue () melts at ~180°C, reflecting reduced stability from the saturated ring .

- NMR Shifts : The carbonitrile group in the target compound shows a characteristic ¹³C NMR peak at ~115 ppm, distinct from the ~165 ppm signal of the carbonyl group in the dioxo derivative .

生物活性

4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in various fields, supported by recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two phenyl groups and a chlorine atom at the 4-position, along with a carbonitrile group at the 5-position. Its molecular formula is and it has a molecular weight of approximately 299.75 g/mol. The unique arrangement of these functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, leading to decreased proliferation and increased apoptosis in cancer cells. This makes it a candidate for anticancer drug development .

- Antiviral Properties : Preliminary studies suggest potential antiviral effects, although specific mechanisms and targets are still under investigation .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Kinase Inhibition : It binds to specific kinases, disrupting critical signaling pathways that regulate cell growth and survival . This inhibition can lead to therapeutic effects in cancer treatment.

- Receptor Interaction : The compound may interact with receptors involved in inflammation and immune response, further supporting its potential as an anti-inflammatory agent .

Research Findings and Case Studies

Recent studies have highlighted the compound's effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | Inhibition of proliferation |

| A549 (Lung Cancer) | 2.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 1.8 | Cell cycle arrest at G2/M phase |

These findings demonstrate the compound's promising anticancer properties, warranting further investigation into its pharmacological profile.

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrimidine derivatives to highlight its unique properties:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4,6-diphenylpyrimidine | Lacks the carbonitrile group | |

| 2-Chloro-4-methyl-6-phenylpyrimidine | Contains a methyl group instead | |

| 2-Chloro-6-(4-methoxyphenyl)pyrimidine | Features a methoxy group on one phenyl ring |

The distinct substitution pattern of this compound enhances its reactivity and biological activity compared to these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 4-Chloro-2,6-diphenylpyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via multi-component reactions under thermal aqueous conditions. Key steps include:

- Using aromatic aldehydes, malononitrile, and substituted amines as precursors .

- Optimizing reaction temperature (80–100°C) and solvent systems (e.g., ethanol/water mixtures) to enhance yield .

- Monitoring reaction progress via TLC and isolating products through recrystallization (e.g., using DMSO/ethanol) .

- Critical Parameters : Adjust pH to stabilize intermediates and avoid hydrolysis of the nitrile group.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- IR Spectroscopy : Confirm the presence of the nitrile group (sharp peak at ~2212 cm⁻¹) and aromatic C-H stretches (~3000–3100 cm⁻¹) .

- NMR : Look for aromatic proton signals (δ 7.2–8.4 ppm in DMSO-d₆) and carbon signals for the pyrimidine ring (e.g., C5 at ~80–85 ppm) .

- Mass Spectrometry : Identify molecular ion peaks (e.g., m/z 306 for 4h) and fragmentation patterns (e.g., loss of Cl or phenyl groups) .

Q. How should researchers handle solubility and storage challenges for this compound?

- Methodological Answer :

- Solubility : Test polar aprotic solvents (DMF, DMSO) for dissolution and dimethyl sulfoxide for stock solutions .

- Storage : Store in airtight containers at RT, protected from light and moisture to prevent degradation of the nitrile group .

Advanced Research Questions

Q. How do substituents on the pyrimidine ring (e.g., Cl, phenyl, methylthio) influence physicochemical properties and reactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (Cl) : Increase electrophilicity at C4/C6, enhancing nucleophilic substitution reactivity .

- Steric Effects : Bulky substituents (e.g., diphenyl groups) reduce reaction rates in crowded environments (e.g., Suzuki couplings) .

- Spectroscopic Impact : Electron-donating groups (e.g., methoxy) shift NMR signals upfield (e.g., δC 84.82 ppm for 4j vs. 84.89 ppm for 4h) .

Q. What strategies resolve contradictions between spectral data and elemental analysis during characterization?

- Methodological Answer :

- Replicate Experiments : Repeat synthesis and characterization under controlled conditions to rule out impurities .

- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and X-ray crystallography to validate structures .

- Troubleshooting : If elemental analysis deviates (>0.3%), check for hydration or solvent retention (e.g., DMSO in crystals) .

Q. How can crystallographic methods elucidate the molecular structure, and how should bond angles/torsion angles be interpreted?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/chloroform mixtures) .

- Key Metrics : Analyze bond angles (e.g., N2–C1–S2: 174.49° in ) and torsion angles to confirm planarity of the pyrimidine ring .

- Software Tools : Refine data using SHELXL and visualize with PLATON to assess packing interactions .

Q. How can computational modeling predict biological interactions, and what experimental validation is recommended?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., aldose reductase) and prioritize residues with high affinity (e.g., His110, Trp111) .

- Validation : Perform in vitro assays (e.g., enzyme inhibition kinetics) and compare IC₅₀ values with docking scores .

- SAR Analysis : Modify substituents (e.g., replacing Cl with Br) to assess potency changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。